2-(Acryloyloxy)ethyl anthracene-9-carboxylate

CAS No.: 171564-43-5

Cat. No.: VC16857951

Molecular Formula: C20H16O4

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171564-43-5 |

|---|---|

| Molecular Formula | C20H16O4 |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | 2-prop-2-enoyloxyethyl anthracene-9-carboxylate |

| Standard InChI | InChI=1S/C20H16O4/c1-2-18(21)23-11-12-24-20(22)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h2-10,13H,1,11-12H2 |

| Standard InChI Key | QTDGFNMINWUSKT-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)OCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

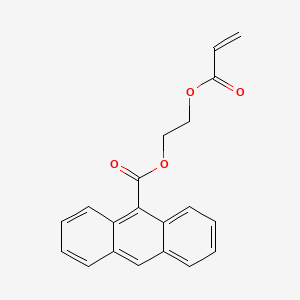

2-(Acryloyloxy)ethyl anthracene-9-carboxylate (CAS: 189390-61-2) consists of an anthracene moiety (a fused polycyclic aromatic hydrocarbon) esterified with a 2-(acryloyloxy)ethyl group. The anthracene core provides rigidity and UV-responsive characteristics, while the acrylate side chain introduces crosslinking capability and reactivity toward radical polymerization . The molecular formula is CHO, with a molecular weight of 320.34 g/mol .

Key Structural Features:

-

Anthracene-9-carboxylate: The carboxylate group at the 9th position of anthracene enhances electron-withdrawing effects, stabilizing the molecule during photochemical reactions .

-

Acryloyloxyethyl group: The ethyl spacer between the acrylate and anthracene reduces steric hindrance, facilitating polymerization and intermolecular interactions .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:

-

H NMR (CDCl): Peaks at δ 8.4–8.8 ppm (anthracene aromatic protons), δ 6.1–6.4 ppm (acrylate vinyl protons), and δ 4.3–4.5 ppm (ethylenic –CH–O– groups) .

-

C NMR: Signals at δ 167.5 ppm (ester carbonyl) and δ 165.2 ppm (acrylate carbonyl) .

-

High-Resolution Mass Spectrometry: [M+H] at m/z 321.1234 (calculated for CHO) .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a two-step esterification process :

-

Anthracene-9-carbonyl chloride preparation: Anthracene-9-carboxylic acid reacts with oxalyl chloride in dichloromethane (DCM) under catalytic dimethylformamide (DMF).

-

Esterification with 2-hydroxyethyl acrylate: The acyl chloride intermediate reacts with 2-hydroxyethyl acrylate in the presence of triethylamine (TEA) as a base .

Reaction Conditions:

-

Temperature: 0–25°C (room temperature).

-

Yield: 65–75% after purification via column chromatography .

Applications in Advanced Materials

Conductive Polymer Binders for Batteries

In aqueous sodium-air batteries, 2-(acryloyloxy)ethyl anthracene-9-carboxylate is copolymerized with dopamine methacrylamide and polyethylene glycol (PEG) acrylates to form DPA64, a semi-crystalline binder .

Performance Metrics:

| Property | DPA64 Binder | Conventional Binder |

|---|---|---|

| Conductivity (S/cm) | 1.2 × 10 | 5.6 × 10 |

| Adhesion Strength (kPa) | 38.7 | 12.3 |

| Cycle Stability | 100 cycles (95% capacity) | 50 cycles (70% capacity) |

This binder enhances electrode integrity and reduces overpotential by 40% .

Mechanochromic Elastomers

When incorporated into multi-network elastomers, the anthracene units undergo reversible [4+4] cycloaddition under mechanical stress, enabling real-time strain visualization .

Key Findings:

-

Stress Sensitivity: Fluorescence quenching at >200% strain due to anthracene dimerization .

-

Self-Healing: Dimer dissociation under UV light (365 nm) restores 85% of initial fluorescence intensity .

Future Perspectives

Future research should explore:

-

Drug Delivery Systems: Leveraging UV-triggered anthracene dimerization for controlled drug release.

-

Flexible Electronics: Integrating the compound into stretchable conductors for wearable sensors.

-

Sustainability: Developing bio-based synthesis routes using enzymatic esterification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume